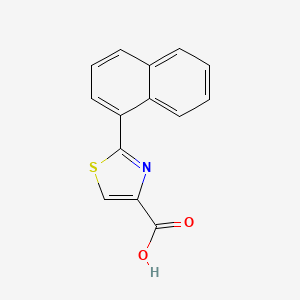

2-(Naphthalen-1-yl)-1,3-thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-naphthalen-1-yl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2S/c16-14(17)12-8-18-13(15-12)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRUWPVKXHZCKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NC(=CS3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-yl)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-naphthylamine with α-bromoacetyl bromide to form an intermediate, which then undergoes cyclization with thiourea to yield the desired thiazole derivative. The reaction conditions often require heating and the use of solvents such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

Oxidation: Oxidized derivatives with additional functional groups.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted derivatives with new functional groups replacing the carboxylic acid group.

Scientific Research Applications

2-(Naphthalen-1-yl)-1,3-thiazole-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent due to its unique structural properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

The compound is structurally and functionally compared to analogs with variations in the thiazole substituents, molecular weight, and biological activity. Key comparisons are summarized below:

Structural Analogs and Substituent Effects

Key Observations :

- Ala-Tzl-Ca (2-(1-aminoethyl)-1,3-thiazole-4-carboxylic acid) lacks aromaticity, favoring interactions with polar targets like antiplasmodial proteins .

Key Observations :

- 2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid exhibits moderate AgrA inhibition, while 9H-xanthene-9-carboxylic acid shows stronger binding (up to -7.1 kcal/mol), likely due to xanthene’s planar structure enhancing protein interactions .

- The naphthalene analog is hypothesized to target AgrA but lacks experimental validation; its larger aromatic system may improve binding compared to phenyl derivatives .

- EP2/EP3 agonists with oxazolidinyl-thiazole cores demonstrate nanomolar potency, highlighting the versatility of thiazole-4-carboxylic acids in targeting diverse receptors .

Key Observations :

Biological Activity

2-(Naphthalen-1-yl)-1,3-thiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer properties, and mechanisms of action, supported by relevant data tables and case studies.

Structural Overview

The compound features a naphthalene ring connected to a thiazole ring with a carboxylic acid group. This configuration contributes to its diverse chemical properties and biological activities. The presence of both aromatic and heterocyclic components enhances its potential interactions with biological targets.

Anticancer Activity

The anticancer potential of 2-(Naphthalen-1-yl)-1,3-thiazole-4-carboxylic acid has been inferred from studies on structurally similar compounds. Thiazole derivatives have shown varying degrees of cytotoxicity against cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer).

Case Study: Anticancer Activity Assessment

A study evaluated the effects of thiazole derivatives on Caco-2 cells, revealing that certain modifications enhanced their cytotoxicity:

- Compound X reduced cell viability by 39.8% compared to untreated controls.

- Compound Y , with a methyl group substitution, showed increased activity (31.9% reduction in viability).

These findings suggest that structural modifications significantly impact anticancer efficacy.

Table 2: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines

| Compound Name | Cell Line | Viability Reduction (%) | p-value |

|---|---|---|---|

| Compound X | Caco-2 | 39.8 | <0.001 |

| Compound Y | A549 | 31.9 | >0.05 |

While specific mechanisms for 2-(Naphthalen-1-yl)-1,3-thiazole-4-carboxylic acid remain under investigation, it is hypothesized that it may interact with various biological targets such as enzymes or receptors involved in bacterial metabolism or cancer cell signaling pathways. Similar compounds have shown to inhibit key protein kinases, induce cell cycle arrest, and modulate apoptotic pathways.

Q & A

Q. What are the recommended synthetic routes for 2-(Naphthalen-1-yl)-1,3-thiazole-4-carboxylic acid?

Methodological Answer: A common approach involves:

- Step 1: Condensation of naphthalene-1-carboxaldehyde with thiosemicarbazide to form a thiazole precursor.

- Step 2: Cyclization with ethyl bromopyruvate to introduce the carboxylic acid ester moiety.

- Step 3: Hydrolysis of the ester group (e.g., using NaOH/HCl) to yield the carboxylic acid. Key Considerations:

- Monitor reaction conditions (temperature, solvent) to avoid side products like oxazole derivatives.

- Purification via column chromatography or recrystallization is critical due to potential byproducts .

| Synthetic Step | Reagents/Conditions | Reference |

|---|---|---|

| Thiazole formation | Naphthalene-1-carboxaldehyde, thiosemicarbazide, ethanol, reflux | Adapted from |

| Ester hydrolysis | NaOH (aqueous), HCl (acidification) |

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer: Combine multiple analytical techniques:

- X-ray Crystallography (XRD): Resolve crystal structure and confirm planar conformation (e.g., anti-conformer with torsion angles near 180°) . SHELX programs (e.g., SHELXL) are widely used for refinement .

- NMR Spectroscopy: Compare experimental H/C NMR shifts with computational predictions (e.g., DFT calculations).

- Mass Spectrometry: Confirm molecular weight (e.g., ESI-MS).

| Technique | Key Parameters | Example Data |

|---|---|---|

| XRD | Torsion angle: 179.88° (anti-conformer) | |

| H NMR | δ 8.2–8.6 ppm (naphthalene protons) | N/A |

Advanced Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Scenario: Discrepancies between NMR peaks and predicted shifts.

- Approach:

Computational Modeling: Use DFT (Density Functional Theory) to simulate NMR spectra and compare with experimental data.

Hydrogen Bond Analysis: Investigate intramolecular H-bonding (e.g., between thiazole N and naphthalene H) using XRD or IR spectroscopy .

Dynamic Effects: Assess rotamer populations via variable-temperature NMR.

Example: In 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid, trans coplanar conformers dominate due to H-bonding, validated by XRD .

Q. How does molecular conformation influence biological activity in protein-binding studies?

Methodological Answer:

- Case Study: Similar thiazole derivatives (e.g., 2-[(8E)-8-(benzothiazolyl)hydrazinylidene]-naphthalene analogs) bind BCL-XL, an apoptosis regulator.

- Methodology:

Co-crystallization: Obtain protein-ligand complex structures (e.g., PDB: 3ZLO) to identify binding motifs .

Conformational Analysis: Compare ligand torsion angles in free vs. bound states.

SAR (Structure-Activity Relationship): Modify substituents (e.g., phenylbutyl groups) to enhance binding affinity .

| Parameter | Impact on Activity | Reference |

|---|---|---|

| Trans coplanar conformation | Stabilizes H-bonding with protein residues |

Q. What computational approaches predict the stability of thiazole-carboxylic acid derivatives?

Methodological Answer:

- Step 1: Perform conformational scans (e.g., using Gaussian or ORCA) to identify low-energy conformers.

- Step 2: Calculate H-bond strengths (e.g., via NBO analysis) and π-π stacking interactions with aromatic systems.

- Step 3: Validate with MD simulations to assess stability in solvated environments.

Example: Theoretical studies on S/Se/Te-containing analogs show trans coplanar structures are stabilized by H-bonding, aligning with XRD data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.